alpha-Terthienylmethanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Alpha-Terthienylmethanol undergoes several types of chemical reactions:

Substitution: The compound can participate in substitution reactions, although detailed conditions and reagents are not extensively covered in the literature.

Common reagents and conditions used in these reactions include NADPH oxidase inhibitors and antioxidants like N-acetyl-l-cysteine and catalase . Major products formed from these reactions include apoptotic cells and increased ROS levels .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Alpha-terthienylmethanol has been extensively studied for its anti-cancer effects across various cell lines.

- Mechanisms of Action : Research indicates that this compound induces apoptosis and inhibits cell growth by generating reactive oxygen species (ROS). It has shown to be a more potent inhibitor of cell growth than cisplatin in ovarian cancer cells, leading to S phase cell cycle arrest and DNA damage marker activation (p-H2AX) .

-

Specific Cancer Types :

- Ovarian Cancer : Studies demonstrate that this compound causes S phase arrest in human ovarian cancer cells by increasing intracellular ROS levels, thus inhibiting cell proliferation .

- Breast Cancer : It has also displayed significant anti-invasive properties against aggressive breast cancer cells (MDA-MB-231), with an IC50 value indicating effective inhibition of VEGF-induced tube formation .

Anti-Angiogenic Activity

This compound exhibits promising anti-angiogenic properties, which are crucial for tumor growth and metastasis.

- Inhibition of Angiogenesis : The compound has been shown to inhibit the activity of specific enzymes involved in angiogenesis, including direct inhibition of VEGFR-2 and protein kinase C (PKC) isozymes α and β2 . This activity was validated through molecular dynamics simulations, indicating its potential as an anti-cancer agent targeting tumor blood supply.

Other Therapeutic Applications

Beyond its anti-cancer properties, this compound has been investigated for other health benefits:

- Anti-Inflammatory Effects : It has demonstrated PTP1B inhibitory effects, which can be beneficial in managing inflammation-related conditions .

- Potential in Hepatoprotection : There are indications that this compound may offer protective effects against liver damage and chronic liver diseases .

Table: Summary of Key Findings on this compound

Wirkmechanismus

Alpha-Terthienylmethanol exerts its effects primarily through the generation of reactive oxygen species (ROS) via NADPH oxidase . This leads to apoptosis in cancer cells by triggering caspase activation and cytochrome c release into the cytosol . The compound also targets protein kinase C isozymes α and β2, inhibiting angiogenesis .

Vergleich Mit ähnlichen Verbindungen

Alpha-Terthienylmethanol is unique among terthiophenes due to its potent cytotoxic activity and ability to induce apoptosis through ROS generation . Similar compounds include:

Alpha-Terthienyl: Another terthiophene with insecticidal properties.

Terthiophene derivatives: Various derivatives exhibit different levels of cytotoxicity and biological activity.

Biologische Aktivität

Alpha-Terthienylmethanol, a terthiophene compound derived from the plant Eclipta prostrata, has garnered significant attention due to its potent biological activities, particularly in the realm of cancer research. This article delves into its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant studies and data.

Overview of this compound

This compound (CAS Number: 13059-93-3) is characterized by its unique three-thiophene structure. It has been isolated from various natural sources, including Eclipta prostrata and Tagetes minuta. The compound exhibits a range of biological activities, primarily through its interaction with cellular pathways that regulate apoptosis and angiogenesis.

Target Interaction

This compound primarily targets Transketolase , an enzyme involved in the pentose phosphate pathway. This interaction leads to increased production of reactive oxygen species (ROS), which are crucial for inducing apoptosis in cancer cells. The compound's ability to elevate ROS levels while decreasing glutathione (GSH) levels underpins its cytotoxic effects against various cancer cell lines, including human endometrial and ovarian cancer cells .

Biochemical Pathways

The generation of ROS triggers a cascade of cellular events:

- Induction of Apoptosis : The compound activates caspases and cytochrome c release, leading to programmed cell death.

- Cell Cycle Arrest : Studies have shown that this compound can induce S phase arrest in ovarian cancer cells, inhibiting their proliferation .

Cytotoxic Effects

Numerous studies have evaluated the cytotoxic potential of this compound:

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| Human Endometrial Cells (Hec1A) | <1 | Induces apoptosis |

| Human Endometrial Cells (Ishikawa) | <1 | Induces apoptosis |

| Bovine Aortic Endothelial Cells (BAECs) | 2.7 ± 0.4 | Inhibits tube formation |

| MDA-MB-231 Breast Cancer Cells | 10 | Impairs invasiveness |

These findings highlight the compound's strong anticancer properties, making it a candidate for further therapeutic exploration.

Antiangiogenic Activity

This compound has demonstrated significant antiangiogenic effects through its inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase C (PKC) isozymes α and β2. Molecular dynamics simulations have validated these interactions, indicating a potential mechanism for its anti-cancer activity by disrupting blood vessel formation in tumors .

Case Studies and Research Findings

Several key studies have illustrated the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study published in Molecules reported that this compound exhibited an IC50 value less than 1 μM against human endometrial cancer cells, showcasing its potent cytotoxicity .

- Mechanistic Insights : Research indicated that the compound induces apoptosis via ROS generation through NADPH oxidase activation in human endometrial cancer cells .

- Antiangiogenic Properties : Another study highlighted its ability to inhibit VEGF-induced tube formation in BAECs with an IC50 of 2.7 μM, further supporting its role as an antiangiogenic agent .

Eigenschaften

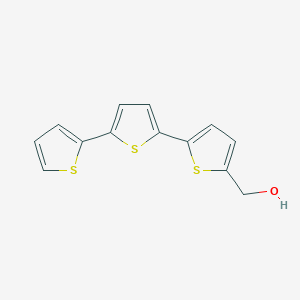

IUPAC Name |

[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYZWWNNJZMQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332399 | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-93-3 | |

| Record name | [2,2′:5′,2′′-Terthiophene]-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding desmethylwedelolactone and 2-formyl-alpha-terthienyl alongside alpha-Terthienylmethanol in Eclipta alba?

A: The co-occurrence of these compounds in Eclipta alba [] suggests a potential biosynthetic relationship between them. This finding could be valuable for understanding the plant's phytochemistry and potential medicinal properties. Further research is needed to determine if these compounds share similar biosynthetic pathways or possess synergistic biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.